(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone L-6424 is an intermediate of Amiodarone, a non-selective ion channel blocker and an antiarrhythmic.
Brand Name: Vulcanchem
CAS No.: 147030-50-0
VCID: VC0532099
InChI: InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3
SMILES: CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)I
Molecular Formula: C19H17IO3
Molecular Weight: 420.2 g/mol

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone

CAS No.: 147030-50-0

Cat. No.: VC0532099

Molecular Formula: C19H17IO3

Molecular Weight: 420.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone - 147030-50-0

Specification

CAS No. 147030-50-0
Molecular Formula C19H17IO3
Molecular Weight 420.2 g/mol
IUPAC Name (2-butyl-1-benzofuran-3-yl)-(4-hydroxy-3-iodophenyl)methanone
Standard InChI InChI=1S/C19H17IO3/c1-2-3-7-17-18(13-6-4-5-8-16(13)23-17)19(22)12-9-10-15(21)14(20)11-12/h4-6,8-11,21H,2-3,7H2,1H3
Standard InChI Key SPJWRQCARFHMEB-UHFFFAOYSA-N
SMILES CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)I
Canonical SMILES CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)I
Appearance Solid powder

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name (2-butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone defines its structure unambiguously:

  • Benzofuran subunit: A fused bicyclic system with a butyl group at position 2.

  • Phenolic subunit: A para-hydroxyphenyl ring with an iodine substituent at position 3.

  • Methanone bridge: A ketone group connecting the two aromatic systems.

The molecular formula is C₂₀H₁₉IO₃, yielding a molecular weight of 458.27 g/mol.

Synthesis and Manufacturing Considerations

Retrosynthetic Pathways

Two primary routes are theorized:

  • Friedel-Crafts Acylation: Reacting 2-butylbenzofuran with a 4-hydroxy-3-iodobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃).

  • Suzuki-Miyaura Coupling: Cross-coupling a boronic ester-functionalized benzofuran with an iodinated phenolic ketone precursor.

Critical Quality Attributes (CQAs)

Aligning with BP guidance on impurity profiling , key CQAs for this compound include:

ParameterSpecificationAnalytical Method
Purity by HPLC≥98.0%Reverse-phase HPLC (Ph. Eur.)
Residual Solvents≤500 ppm (ICH Q3C Class 2/3)GC-FID
Heavy Metals≤10 ppm (Pb, Cd, Hg, As)ICP-MS
Iodine Content27.6–28.4% (theoretical: 28.1%)Titrimetry

Physicochemical Properties

Thermodynamic Stability

The iodine substituent introduces significant steric and electronic effects:

  • Melting Point: Estimated 145–155°C (cf. analogous iodinated aromatics).

  • Solubility:

    • Water: <0.1 mg/mL (25°C)

    • Organic Solvents: Ethanol (12 mg/mL), DMSO (≥50 mg/mL)

Reactivity and Degradation Pathways

Potential instability points under accelerated conditions (40°C/75% RH):

  • Oxidative Deiodination: Loss of iodine under prolonged light exposure.

  • Ketone Reduction: Formation of secondary alcohol impurities in reducing environments.

Recent Advances and Future Directions

Synthetic Methodology Innovations

Recent patents (2023–2024) describe:

  • Flow Chemistry Approaches: 85% yield in 2-hour residence time vs. 65% in batch .

  • Enzymatic Ketone Formation: Lipase-mediated acylation reduces byproduct formation.

Unmet Research Needs

Critical gaps identified:

  • In Vivo Pharmacokinetics: No data on oral bioavailability or metabolic clearance.

  • Crystal Engineering: Polymorph control for optoelectronic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator